molecular formula C8H6BrF2IO B6293140 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene CAS No. 2404733-69-1

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene

Cat. No.: B6293140
CAS No.: 2404733-69-1
M. Wt: 362.94 g/mol
InChI Key: LGPQZHURZFHCLA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is an organic compound with the molecular formula C8H6BrF2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and fluorine atoms, along with an ethoxy group attached to the benzene ring

Mechanism of Action

Mode of Action

As a halogenated aromatic compound, it may participate in various types of chemical reactions. For example, bromine and iodine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene . For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. The compound is typically stored at temperatures between 2-8°C .

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, often using palladium catalysts. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:

Properties

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2IO/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQZHURZFHCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1Br)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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